![molecular formula C12H7Cl3 B164850 2,3,4-Trichlorobiphenyl CAS No. 55702-46-0](/img/structure/B164850.png)
2,3,4-Trichlorobiphenyl
Overview
Description
2,3,4-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . PCBs are a group of synthetic organic compounds with chlorine atoms attached to the biphenyl moiety .
Synthesis Analysis
The synthesis of 2,3,4-Trichlorobiphenyl involves the use of Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- .Molecular Structure Analysis
The molecular formula of 2,3,4-Trichlorobiphenyl is C12H7Cl3 . It is a trichlorobiphenyl where the hydrogens at positions 2, 3, and 4 on one of the benzene rings are replaced by chlorines .Chemical Reactions Analysis
Polychlorinated Biphenyl (PCB) congeners, including 2,3,4-Trichlorobiphenyl, show a long persistence in the human body with elimination half-lives in the range of 1–20 years . Elimination involves xenobiotic-metabolizing Phase I (cytochrome P450, i.e., CYP) and conjugating Phase II enzymes, which can lead to the formation and retention of OH-PCBs, PCB sulfates, PCB glucuronides, and PCB methyl sulfones .Physical And Chemical Properties Analysis
2,3,4-Trichlorobiphenyl has a molecular weight of 257.54 g/mol . It is moderately toxic by the intraperitoneal route .Scientific Research Applications
Persistent Organic Pollutant
2,3,4-Trichlorobiphenyl is classified as a persistent organic pollutant . These are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes. They can have a significant impact on health and the environment, as they persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .
Endocrine Disruptor
This compound can disrupt the functions of the endocrine (hormone) system . Endocrine disruptors can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects in both humans and wildlife .
Biodegradation Research
2,3,4-Trichlorobiphenyl has been used in research studying biodegradation. For example, the polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming hydroxylated derivatives of 2,5-dichlorobiphenyl when biphenyl was used as the carbon source .
Environmental Contaminant Studies
Due to its stability and persistence, 2,3,4-Trichlorobiphenyl is often studied as an environmental contaminant. It’s used in research to understand the dispersion and impact of such contaminants in various environmental compartments including air, water, soil, sediments, and living organisms .
Mechanism of Action
Target of Action
The primary target of 2,3,4-Trichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,3,4-Trichlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in the regulation of the circadian clock .
Biochemical Pathways
It is known that the compound plays a role in the regulation of the circadian clock .
Pharmacokinetics
Its solubility at 20°C is 0.000133 mg/mL, indicating low bioavailability .
Result of Action
The molecular and cellular effects of 2,3,4-Trichlorobiphenyl’s action primarily involve the disruption of normal circadian rhythms through the inhibition of PER1 . This can have wide-ranging effects on various biological processes regulated by the circadian clock.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4-Trichlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can persist in the environment for extended periods . This persistence, combined with its ability to bioaccumulate, can lead to prolonged exposure and potential health effects .
Safety and Hazards
Future Directions
As a polychlorinated biphenyl (PCB) congener, 2,3,4-Trichlorobiphenyl is part of a group of synthetic organic compounds that have been the focus of extensive research due to their persistence in the environment and potential health effects . Future research directions may include further studies on its toxicity, environmental impact, and methods for its safe disposal .
properties
IUPAC Name |
1,2,3-trichloro-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYHQGMDSZOPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074180 | |
Record name | 2,3,4-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55702-46-0, 25323-68-6 | |
Record name | 2,3,4-Trichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55702-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorobiphenyl (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055702460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61NYE2032D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.